2,2'-(2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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Overview
Description
2,2’-(2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound that features a biphenyl core with two boronate ester groups. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the borylation of a biphenyl precursor. One common method is the palladium-catalyzed borylation of 2,2’-dimethylbiphenyl using pinacolborane. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) in a solvent such as dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH)
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2,2’-(2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is widely used in scientific research due to its versatility in organic synthesis:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of polymers, electronic materials, and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the formation of carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions. The boronate ester group reacts with an aryl or vinyl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps, facilitated by the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
2,2’-(2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its biphenyl core, which provides additional steric and electronic properties that can influence the reactivity and selectivity of the compound in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the reaction outcome is required.
Properties
Molecular Formula |
C26H36B2O4 |
---|---|
Molecular Weight |
434.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C26H36B2O4/c1-17-19(13-11-15-21(17)27-29-23(3,4)24(5,6)30-27)20-14-12-16-22(18(20)2)28-31-25(7,8)26(9,10)32-28/h11-16H,1-10H3 |
InChI Key |
HTHCDTNQDLJREW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C3=CC=CC(=C3C)B4OC(C(O4)(C)C)(C)C)C |
Origin of Product |
United States |
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